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molecular formula C18H30O6 B8543933 Methyl Methacrylate Butyl Methacrylate Ethyl Acrylate

Methyl Methacrylate Butyl Methacrylate Ethyl Acrylate

Cat. No. B8543933
M. Wt: 342.4 g/mol
InChI Key: UEACAGAHDCQBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187611B2

Procedure details

Prepare polymeric foam in the manner described using a copolymer of methyl methacrylate, butyl methacrylate and ethyl acrylate in the following ratios:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[C:9]([CH3:11])=[CH2:10].[C:18]([O:22][CH2:23][CH3:24])(=[O:21])[CH:19]=[CH2:20]>>[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[C:9]([CH3:11])=[CH2:10].[C:18]([O:22][CH2:23][CH3:24])(=[O:21])[CH:19]=[CH2:20] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare polymeric foam in the manner

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCCCC.C(C=C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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